molecular formula C13H13FO4 B6298969 Ethyl 4-(4-fluoro-2-methylphenyl)-2,4-dioxobutanoate CAS No. 2368870-68-0

Ethyl 4-(4-fluoro-2-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B6298969
CAS No.: 2368870-68-0
M. Wt: 252.24 g/mol
InChI Key: RFTYGJLATCACAM-UHFFFAOYSA-N
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Description

“4-Fluoro-2-methylphenylboronic acid” is a compound that has been used as a reactant in various chemical reactions . It’s a solid substance with a molecular weight of 153.95 .


Synthesis Analysis

While specific synthesis methods for “4-(4-Fluoro-2-methyl-phenyl)-2,4-dioxo-butyric acid ethyl ester” were not found, there are strategies for synthesis of related compounds. For instance, 1,2,4-triazole-containing scaffolds have been synthesized using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-2-methylphenylboronic acid” is C7H8BFO2 .


Chemical Reactions Analysis

“4-Fluoro-2-methylphenylboronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical and Chemical Properties Analysis

“4-Fluoro-2-methylphenylboronic acid” is a solid at 20 degrees Celsius. It has a melting point of 201 degrees Celsius and is soluble in methanol .

Safety and Hazards

“4-Fluoro-2-methylphenylboronic acid” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for “4-(4-Fluoro-2-methyl-phenyl)-2,4-dioxo-butyric acid ethyl ester” were not found, the study of related compounds continues to be an active area of research .

Properties

IUPAC Name

ethyl 4-(4-fluoro-2-methylphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO4/c1-3-18-13(17)12(16)7-11(15)10-5-4-9(14)6-8(10)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTYGJLATCACAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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